molecular formula C7H11N3O2 B1377572 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt CAS No. 19435-27-9

5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

Cat. No. B1377572
CAS RN: 19435-27-9
M. Wt: 169.18 g/mol
InChI Key: FCCKOSKYTIDTLE-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its uses.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the types of bonds present (covalent, ionic, etc.), the geometry of the molecule, and any notable structural features.



Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. It includes the types of reactions it can participate in, the products formed, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis and Transformations : 1,3,4-Oxadiazolium salts, closely related to the specified compound, have been used in various chemical syntheses. For example, they react with Δ2-oxazolin-5-ones to produce N′-acylhydrazinomethylene-Δ2-oxazolin-5-ones, which are further transformed into 4-acylamino-3-hydroxypyrazoles. These transformations demonstrate the potential of oxadiazolium salts in producing diverse chemical structures (Boyd & Dando, 1972).

  • Energetic Material Research : In the field of energetic materials, the 5-amino-3-methyl-1,2,3-oxadiazolium cation, a compound similar to the one , has been synthesized and characterized. Its perchlorate salt exhibits high thermal stability and energetic performance, surpassing that of traditional explosives like TNT. This highlights its potential in developing new energetic materials (Gettings et al., 2021).

Structural and Theoretical Studies

  • Crystal Structure Analysis : The structure of compounds like 3-acetylamino-5-methyl-1,2,4-oxadiazole, closely related to the specified compound, has been studied in detail. The planar conformation and the intermolecular hydrogen bonding observed in these compounds provide valuable insights into their chemical behavior (Mugnoli et al., 2009).

  • Theoretical Chemical Studies : Semiempirical studies have been conducted on similar compounds, like the degenerate rearrangement of 3-acetylamino-5-methyl-1,2,4-oxadiazole. These studies involve quantum mechanical calculations and provide a deeper understanding of the chemical properties and reactions of these compounds (Manna et al., 1991).

Application in Energetic Materials and Synthons

  • Energetic Compounds Synthesis : Research into the synthesis of energetic compounds from related structures, such as oxadiazolium salts, has been extensive. These studies have led to the development of compounds with high heat of detonation and thermal stability, indicating potential applications in explosives and propellants (Gunasekaran et al., 1994).

  • Use as a Protective Group in Organic Synthesis : The related compound 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been utilized as a versatile synthon for protecting monosubstituted acetamidines in organic synthesis. This demonstrates the utility of oxadiazolium-related structures in complex synthetic pathways (Moormann et al., 2004).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, handling and storage precautions, and disposal methods.


Future Directions

This involves understanding the potential future applications and research directions for the compound. It includes potential uses, ongoing research, and unanswered questions about the compound.


properties

IUPAC Name

N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCKOSKYTIDTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=NOC(=C1)N=C(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Propan-2-yloxadiazol-3-ium-5-yl)ethanimidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
Reactant of Route 2
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
Reactant of Route 3
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
Reactant of Route 4
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
Reactant of Route 5
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

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